8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further functionalized to introduce the triazino and piperidinylsulfonyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-trifluoromethyl-1,2,4-triazino[5,6-b]indole
- 5H-1,2,4-triazolo[2,3,10,50]-1,2,4-triazino[5,6-b]indole
Uniqueness
Compared to similar compounds, 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H16N6O2S |
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Molecular Weight |
332.38 g/mol |
IUPAC Name |
8-piperidin-1-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C14H16N6O2S/c15-14-17-13-12(18-19-14)10-8-9(4-5-11(10)16-13)23(21,22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7H2,(H3,15,16,17,19) |
InChI Key |
RKTWSTKYGNPXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N |
Origin of Product |
United States |
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